![molecular formula C20H18N2O4S B540575 3-[(3,4-Dimethoxybenzoyl)amino]-5-phenylthiophene-2-carboxamide](/img/structure/B540575.png)
3-[(3,4-Dimethoxybenzoyl)amino]-5-phenylthiophene-2-carboxamide
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Overview
Description
PTC-12 is a bovine viral diarrhea (BVD) inhibitor, specifically blocking BVDV cell entry.
Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized and characterized, highlighting its potential as a precursor for further chemical transformations. In research, it has been used as a synthon for creating new compounds, demonstrating its versatility in chemical synthesis (Talupur, Satheesh, & Chandrasekhar, 2021).
Application in Biological Studies
- Studies have shown that derivatives of this compound exhibit significant biological activities. The antimicrobial evaluation and molecular docking studies of such compounds indicate their potential in developing new therapeutic agents (Talupur, Satheesh, & Chandrasekhar, 2021), (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Utilization in Dye and Textile Industry
- Novel compounds synthesized using similar structures have been used for dyeing polyester fibers, showcasing their utility in the textile industry. Furthermore, these compounds demonstrated promising biological activities, such as antimicrobial and antitumor properties, which could have implications in medical textiles (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Role in Structural and Material Science
- Structural studies, such as crystal structure and Hirshfeld surface analysis, have been conducted on compounds structurally similar to 3-[(3,4-Dimethoxybenzoyl)amino]-5-phenylthiophene-2-carboxamide. These studies are crucial for understanding the molecular interactions and properties of such compounds, which can have implications in material science and engineering (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
properties
Product Name |
3-[(3,4-Dimethoxybenzoyl)amino]-5-phenylthiophene-2-carboxamide |
---|---|
Molecular Formula |
C20H18N2O4S |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-[(3,4-dimethoxybenzoyl)amino]-5-phenylthiophene-2-carboxamide |
InChI |
InChI=1S/C20H18N2O4S/c1-25-15-9-8-13(10-16(15)26-2)20(24)22-14-11-17(27-18(14)19(21)23)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,21,23)(H,22,24) |
InChI Key |
UVOYJYQDMGDKHX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)N)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
PTC12; PTC 12; PTC-12 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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